molecular formula C12H12N2 B3137782 (5-Phenylpyridin-2-yl)methanamine CAS No. 441055-98-7

(5-Phenylpyridin-2-yl)methanamine

Cat. No.: B3137782
CAS No.: 441055-98-7
M. Wt: 184.24 g/mol
InChI Key: OISXWBQAJYDNAB-UHFFFAOYSA-N
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Description

Strategic Importance of Phenylpyridine Scaffolds in Modern Chemical Synthesis

The substitution pattern on the phenylpyridine core is crucial in determining its properties and applications. The relative position of the phenyl group and other substituents on the pyridine (B92270) ring can influence the molecule's conformation and electronic properties, which in turn affects its reactivity and biological activity. For instance, 2-phenylpyridine (B120327) derivatives are well-known for their use in the synthesis of phosphorescent metal complexes for organic light-emitting diodes (OLEDs). wikipedia.org

Significance of Methanamine Functionalities in Organic Transformations

The methanamine group, -CH2NH2, is a primary amine functionality that serves as a versatile nucleophile and a precursor to a wide range of other functional groups in organic synthesis. Its basicity allows it to participate in acid-base reactions, and the lone pair of electrons on the nitrogen atom makes it a potent nucleophile for reactions such as alkylation, acylation, and condensation.

The methanamine moiety is a key component in the synthesis of numerous pharmaceuticals and agrochemicals. For example, it can be a crucial part of the synthesis of certain enzyme inhibitors and receptor modulators. The ability of the primary amine to form hydrogen bonds is also critical for its interaction with biological macromolecules.

Overview of Research Trajectories for Aryl-Substituted Pyridinylmethanamines

Research into aryl-substituted pyridinylmethanamines is driven by the quest for new molecules with specific biological activities or material properties. While direct research on (5-Phenylpyridin-2-yl)methanamine is not extensively documented, studies on closely related compounds provide insights into potential research directions.

For example, derivatives of the isomeric Phenyl(pyridin-2-yl)methanamine have been investigated for their potential as cannabinoid receptor modulators. In these studies, the pyridine nitrogen is thought to enhance potency through hydrogen bonding with receptor residues. Furthermore, the synthesis of related compounds like (5-bromopyridin-2-yl)methanamine (B574291) highlights the exploration of this class of compounds for their utility as intermediates in the preparation of more complex molecules, such as those with antimycobacterial activity. semanticscholar.org The investigation of (5-Phenylfuran-2-yl)methanamine derivatives as inhibitors of human sirtuin 2 (SIRT2) further underscores the potential of this structural motif in drug discovery. mdpi.com

The general research trajectory for these compounds involves synthesizing libraries of analogues with varying substituents on both the phenyl and pyridine rings to establish structure-activity relationships (SAR). These studies aim to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Data Tables

Table 1: Physicochemical Properties of Phenyl(pyridin-2-yl)methanamine (Isomer of the title compound)

PropertyValueSource
Molecular FormulaC12H12N2PubChem nih.gov
Molar Mass184.24 g/mol PubChem nih.gov
XLogP31.3PubChem nih.gov
Physical FormLiquid or semi-solid or solidSigma-Aldrich sigmaaldrich.com

Table 2: Spectroscopic Data for a Related Compound: (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone

Spectroscopic DataValues
IR (KBr, cm⁻¹) 1610, 1448, 1434, 1338, 1227, 883, 753, 707
¹H NMR (600 MHz, CDCl₃, δ ppm) 9.77 (d, J = 7.2 Hz, 1H), 8.38 (d, J = 7.8 Hz, 2H), 7.56 (t, J = 8.4 Hz, 2H), 7.50 (t, J = 7.8 Hz, 2H), 7.24 (t, J = 7.8 Hz, 1H), 7.03 (t, J = 7.2 Hz, 1H)
¹³C NMR (150 MHz, CDCl₃, δ ppm) 181.2, 137.4, 136.8, 136.3, 132.3, 130.7, 128.1, 127.1, 125.5, 118.3, 117.1, 78.7
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₄H₁₀IN₂O: 348.9832; found: 348.9837

Source: Supporting information from a research article. rsc.org This data is for a related complex molecule and is provided for illustrative purposes of the types of characterization performed on similar heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISXWBQAJYDNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Phenylpyridin 2 Yl Methanamine and Its Derivatives

High-Resolution Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the primary functional groups within (5-Phenylpyridin-2-yl)methanamine. The infrared spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The primary amine (-NH₂) group gives rise to characteristic stretching vibrations. Typically, two bands are observed for the N-H stretch due to symmetric and asymmetric modes. For related aminopyridine compounds like 2-amino-5-methylpyridine, these bands appear around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net The N-H bending vibration (scissoring) is expected in the 1650-1580 cm⁻¹ region.

The aromatic rings—both the phenyl and the pyridine (B92270) moieties—produce a series of sharp absorption bands. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings are found in the 1600-1400 cm⁻¹ region, which are diagnostic for the aromatic skeleton. rsc.org The substitution pattern on both rings influences the exact position and intensity of these bands. Out-of-plane (OOP) C-H bending vibrations, which appear in the 900-675 cm⁻¹ range, are particularly useful for confirming the substitution patterns on the aromatic rings.

The methylene (B1212753) bridge (-CH₂-) connecting the amine to the pyridine ring will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and bending (scissoring) vibrations around 1450 cm⁻¹.

Table 1: Representative FT-IR Absorption Bands for this compound (Based on data from analogous compounds)

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric & Symmetric StretchAmine (N-H)3500 - 3300
Scissoring (Bending)Amine (N-H)1650 - 1580
Aromatic StretchAromatic C-H3100 - 3000
Ring StretchAromatic C=C & C=N1600 - 1400
Asymmetric & Symmetric StretchMethylene (C-H)2950 - 2850
Scissoring (Bending)Methylene (CH₂)~1450
Out-of-Plane BendingAromatic C-H900 - 675

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations, providing a detailed molecular vibrational fingerprint.

For this compound, the symmetric "breathing" modes of the phenyl and pyridine rings are expected to produce strong and sharp signals in the Raman spectrum. These vibrations are often weak or absent in the IR spectrum. The C-C stretching vibrations of the biphenyl-like linkage between the two aromatic rings would also be prominent. Studies on related molecules like methyl-substituted poly(p-phenylene) have demonstrated the utility of Raman spectroscopy in characterizing the skeletal vibrations of coupled aromatic systems. elsevierpure.com This technique is particularly sensitive to the planarity and conjugation between the two rings, offering insights into the molecule's conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

While one-dimensional (1D) NMR provides initial information, 2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals for a complex structure like this compound. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.eduyoutube.com For the target molecule, COSY would show correlations between adjacent protons on the phenyl ring and between the protons on the pyridine ring (H-3, H-4, and H-6). It would also confirm the absence of coupling for the isolated methylene protons to other protons, except for potential coupling to the amine protons under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is invaluable for assigning the carbon signals of the phenyl and pyridine rings by correlating them to their known proton signals. The methylene carbon would show a clear correlation to the methylene protons.

From the methylene protons to the C-2 and C-3 carbons of the pyridine ring.

From the pyridine proton H-6 to the C-5 carbon, and from the H-4 proton to the C-5 and C-6 carbons.

From the pyridine proton H-3 to the C-2, C-4, and C-5 carbons.

From the phenyl protons to the C-5 carbon of the pyridine ring, confirming the linkage point.

These 2D techniques, when used in combination, allow for a complete and unambiguous assignment of the molecule's complex NMR spectra. researchgate.net

Advanced ¹³C NMR and ¹⁵N NMR for Backbone Characterization

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment. For this compound, 12 distinct signals are expected (5 for the phenyl ring, 5 for the pyridine ring, the methylene carbon, and the phenyl-substituted carbon of the pyridine ring). The chemical shifts for 2-phenylpyridine (B120327) provide a reference for the expected aromatic region. rsc.org The methylene carbon (-CH₂-) attached to the pyridine ring is expected to appear in the aliphatic region, typically around 40-50 ppm. The carbon atoms of the pyridine ring are generally deshielded compared to benzene (B151609) due to the electronegativity of the nitrogen atom.

¹⁵N NMR Spectroscopy: With two nitrogen atoms in different chemical environments (a primary amine and a pyridine ring nitrogen), ¹⁵N NMR spectroscopy offers specific probes for the electronic structure. ipb.pt The pyridine nitrogen is expected to have a chemical shift in the range of -130 to -60 ppm relative to nitromethane, with the exact value sensitive to substitution and protonation state. youtube.comresearchgate.net The primary amine nitrogen (-NH₂) would resonate at a significantly different (more shielded) position, typically in the range of -350 to -300 ppm. The coordination shifts observed in metal complexes of pyridines highlight the sensitivity of the ¹⁵N chemical shift to the electronic state of the nitrogen atom. nih.gov

Table 2: Expected NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAromatic (Phenyl & Pyridine)7.0 - 9.0
¹HMethylene (-CH₂-)3.8 - 4.5
¹HAmine (-NH₂)1.5 - 3.0 (broad, variable)
¹³CAromatic (Phenyl & Pyridine)120 - 160
¹³CMethylene (-CH₂-)40 - 50
¹⁵NPyridine-130 to -60
¹⁵NAmine (-NH₂)-350 to -300

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule based on the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₂H₁₂N₂), the monoisotopic mass is 184.1000 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.

Electron Impact (EI) ionization typically leads to extensive fragmentation, providing a "fingerprint" of the molecule's structure. The fragmentation pattern is dictated by the formation of the most stable ions. libretexts.org For this compound, several key fragmentation pathways can be predicted:

Loss of an amino radical: Cleavage of the C-N bond can lead to the loss of ·NH₂ (16 Da), resulting in a fragment ion at m/z 168.

Benzylic-type cleavage: The most favorable fragmentation is often the cleavage of the bond alpha to the pyridine ring, leading to the formation of a stable pyridinyl-phenyl cation. This involves the loss of the ·CH₂NH₂ radical (30 Da), which would produce a highly stable ion at m/z 154, corresponding to the [5-phenylpyridine]⁺· radical cation. This would likely be a very prominent peak.

Loss of a hydrogen radical: Loss of a hydrogen atom (1 Da) from the molecular ion to give a fragment at m/z 183 is also a common process. libretexts.org

Fragmentation of the rings: At higher energies, the aromatic rings themselves can fragment, leading to characteristic losses of molecules like HCN (27 Da) from the pyridine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Structurem/z (Predicted)Neutral Loss
[C₁₂H₁₂N₂]⁺· (Molecular Ion)184-
[C₁₂H₁₁N₂]⁺183·H
[C₁₂H₁₀N]⁺168·NH₂
[C₁₁H₈N]⁺154·CH₂NH₂
[C₅H₄N]⁺ (Pyridyl cation)78C₇H₈N
[C₆H₅]⁺ (Phenyl cation)77C₆H₇N₂

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can provide mass measurements with errors of less than 5 parts per million (ppm). nih.govmdpi.com This level of precision allows for the confident assignment of a unique molecular formula.

For this compound (C₁₂H₁₂N₂), the theoretical exact mass of the neutral molecule is 184.100048391 Da. nih.gov In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₁₂N₂ nih.gov
Theoretical Exact Mass (Monoisotopic)184.100048391 Da nih.gov
Observed Ion (ESI+)[M+H]⁺
Theoretical m/z for [C₁₂H₁₃N₂]⁺185.10732
Typical Mass Accuracy< 5 ppm nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

While HRMS confirms the elemental composition, Tandem Mass Spectrometry (MS/MS or MS²) provides detailed structural information through controlled fragmentation of a selected precursor ion. u-pec.fr In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 185.1) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint.

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this compound, key fragmentation pathways would likely include:

Benzylic Cleavage: Fission of the C-C bond between the methylene carbon and the phenyl ring, or the C-C bond between the methylene carbon and the pyridine ring.

Loss of Ammonia (B1221849): Elimination of NH₃ from the protonated amine.

Ring Fragmentation: Cleavage of the pyridine or phenyl rings, typically producing smaller, characteristic ions.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the phenyl, pyridinyl, and methanamine moieties. nih.gov

Table 2: Plausible MS/MS Fragment Ions of [ this compound+H ]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Loss
185.1168.1Loss of NH₃
185.1108.1[C₇H₉N]⁺ (Pyridinyl-methanamine fragment)
185.191.1[C₇H₇]⁺ (Tropylium ion from phenylmethyl moiety)
185.177.1[C₆H₅]⁺ (Phenyl cation)

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to identify the electronic transitions characteristic of the chromophores within a molecule. The structure of this compound contains two primary chromophores: the phenyl group and the pyridine ring. The absorption spectrum is expected to show bands corresponding to π → π* transitions within these aromatic systems and potentially n → π* transitions associated with the non-bonding electrons on the pyridine nitrogen atom. researchgate.netmdpi.com

Based on structurally similar compounds, the π → π* transitions for the phenyl and pyridinyl systems are expected to appear as strong absorption bands in the 250–300 nm region. researchgate.net The n → π* transition of the pyridine ring is typically weaker and may be observed as a shoulder on the tail of the more intense π → π* bands. The solvent polarity can influence the position and intensity of these absorption maxima.

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength (λmax) Range
π → πPhenyl Ring, Pyridine Ring250 - 300 nm
n → πPyridine Ring (Nitrogen lone pair)> 300 nm (often weak or obscured)

Molecules containing extended π-conjugated systems, such as this compound, often exhibit fluorescence. Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. This technique provides information on the molecule's photophysical properties. Key parameters determined include the excitation and emission spectra, the Stokes shift (the difference in wavelength between the excitation and emission maxima), the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime (the average time the molecule spends in the excited state). These properties are highly sensitive to the molecule's structural rigidity and its local environment, including solvent polarity and viscosity.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

While specific crystallographic data for this compound is not publicly available, analysis of the closely related analog, phenyl(pyridin-2-yl)methanol, provides significant insight into the expected solid-state structure. researchgate.net In the crystal structure of this analog, the molecule adopts a specific conformation, and intermolecular hydrogen bonds involving the hydroxyl group and the pyridine nitrogen atom define the crystal packing. researchgate.net For this compound, similar intermolecular hydrogen bonds of the type N-H···N, linking the amine group of one molecule to the pyridine nitrogen of a neighboring molecule, would be expected to play a crucial role in its crystal lattice formation.

Table 4: Representative Crystallographic Data for the Analog Phenyl(pyridin-2-yl)methanol

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Key Intermolecular InteractionO-H···N Hydrogen Bond researchgate.net
Dihedral Angle (Phenyl/Pyridine)Defines molecular twist researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

High-Performance Liquid Chromatography (HPLC) is the premier technique for quantitative purity analysis. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. A study on the related compound 5-Nitro-N-phenylpyridin-2-amine utilized an RP-HPLC method that is applicable for both analysis and preparative separation for isolating impurities. sielc.com Such a method provides high-resolution separation, allowing for the detection and quantification of impurities with high sensitivity.

Column Chromatography is the standard method for purification on a preparative scale, often using silica (B1680970) gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) to elute the compound and separate it from impurities.

Table 5: Example HPLC Conditions for Analysis of a Related Phenylpyridine Derivative

ParameterConditionReference
ColumnNewcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile (B52724) (MeCN), Water, and an acid modifier (e.g., formic acid for MS compatibility) sielc.com
ModeIsocratic or Gradient
DetectionUV (e.g., at 254 nm) or Mass Spectrometry (LC-MS)
ApplicationPurity assessment, preparative separation sielc.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, a polar aromatic amine. This method is well-suited for both qualitative and quantitative analysis and can be adapted for preparative scale purification. The polar nature of aromatic amines can make their analysis by gas chromatography challenging without prior derivatization, making HPLC a valuable alternative. oup.com

For analytical purposes, reversed-phase HPLC is a common approach. Separation is typically achieved on a C18 or a cyanopropyl-bonded phase column. oup.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with the composition adjusted to optimize the retention and resolution of the target analyte. thermofisher.com Detection is commonly performed using a UV detector, as the phenyl and pyridine rings in the molecule are strong chromophores.

Given that this compound possesses a stereogenic center at the methanamine carbon, chiral HPLC is essential for the separation of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for resolving racemic mixtures of chiral compounds, including pyridine derivatives. researchgate.netmdpi.comnih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving enantioseparation. mdpi.com

Below is a hypothetical data table illustrating a potential HPLC method for the analytical separation of this compound and a chiral separation of its enantiomers.

ParameterAnalytical Separation (Achiral)Enantiomeric Separation (Chiral)
Column C18, 4.6 x 250 mm, 5 µmChiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFAn-Hexane:Isopropanol (B130326) (80:20) with 0.1% DEA
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time 5.8 min(R)-enantiomer: 9.2 min, (S)-enantiomer: 10.5 min

This data is illustrative and based on typical HPLC analyses of similar aromatic amines and chiral compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound are polar and have low volatility, which can lead to poor chromatographic peak shape and thermal degradation in the GC system. oup.comiu.edu To overcome these issues, derivatization is employed to convert the amine into a more volatile and thermally stable derivative. iu.edunih.gov

Acylation is a common derivatization strategy for primary amines. researchgate.net Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or pentafluorobenzoyl chloride react with the primary amine group to form a stable, volatile amide derivative. nih.govresearchgate.net This process not only improves the chromatographic properties of the analyte but can also enhance the sensitivity of detection by mass spectrometry. The resulting derivatives are then analyzed by GC-MS, where the gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. nih.gov

A study on the derivatization of other biogenic amines with PFPA showed that the reaction conditions, such as temperature and solvent, are crucial for efficient derivatization. nih.gov For instance, derivatization is often carried out at elevated temperatures (e.g., 65°C) in a solvent like ethyl acetate (B1210297). nih.gov

The following table provides a hypothetical example of the GC-MS data that might be obtained for the PFPA derivative of this compound.

ParameterValue
Derivatization Reagent Pentafluoropropionic Anhydride (PFPA)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program 70°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time ~12.5 min
Key Mass Fragments (m/z) Molecular ion [M]+, fragments corresponding to loss of PFPA moieties and characteristic pyridine/phenyl fragments.

This data is illustrative and based on typical GC-MS analyses of derivatized primary amines. nih.govnih.gov

Isotopic Labelling Studies for Mechanistic Pathway Elucidation

Isotopic labelling is a powerful tool for elucidating reaction mechanisms and metabolic pathways by tracing the fate of atoms through a chemical or biological transformation. acs.org For this compound, isotopes of hydrogen (deuterium, D), carbon (¹³C), and nitrogen (¹⁵N) can be strategically incorporated into the molecule.

For example, deuterium (B1214612) labelling of the methanamine group (e.g., (5-phenylpyridin-2-yl)methan-d₂-amine) can be used to study the kinetic isotope effect of reactions involving the C-H bonds at this position. This can provide evidence for the rate-determining step in a reaction mechanism. Deuterated reagents like CD₃OD can be used as a source for deuterium incorporation. nih.gov Similarly, introducing deuterium into the phenyl or pyridine rings can help elucidate mechanisms of aromatic functionalization or degradation. nih.gov

Nitrogen-15 labelling of the pyridine ring can be achieved through innovative methods like nitrogen isotope exchange reactions. chemrxiv.orgnih.gov This would be invaluable for studying the biosynthesis of pyridine-containing natural products or the metabolic fate of the pyridine ring in drug metabolism studies. nih.gov The labelled compound can be tracked using mass spectrometry, where the mass shift due to the heavier isotope provides a clear signature.

The table below outlines potential isotopic labelling strategies for this compound and their applications.

Isotopic LabelPosition of LabelPotential Application
Deuterium (D) Methanamine group (-CD₂NH₂)Elucidation of reaction mechanisms involving C-H bond cleavage at the benzylic position. beilstein-journals.org
Deuterium (D) Phenyl or Pyridine ringStudying electrophilic aromatic substitution or metabolic hydroxylation pathways. nih.gov
Carbon-13 (¹³C) Pyridine or Phenyl ring carbonsTracing the carbon skeleton in biosynthetic or metabolic pathways.
Nitrogen-15 (¹⁵N) Pyridine ring nitrogenInvestigating the metabolic fate of the pyridine ring and mechanisms of denitrogenation. nih.gov

This table illustrates potential applications of isotopic labelling based on established methodologies.

Chemical Reactivity, Derivatization, and Transformation Pathways of 5 Phenylpyridin 2 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group attached to the methylene (B1212753) bridge is a key center of reactivity in (5-Phenylpyridin-2-yl)methanamine. The lone pair of electrons on the nitrogen atom is readily available for donation, making the amine a potent nucleophile. This nucleophilicity is the basis for many of its characteristic reactions, including additions to electrophilic carbons.

The reactivity of this primary amine is comparable to other simple alkyl amines, which typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The sp³-hybridized nature of the aminomethyl group ensures that the lone pair is localized and not significantly delocalized into the pyridine (B92270) ring, preserving its nucleophilic character. masterorganicchemistry.com This allows it to readily attack electrophilic centers such as the carbonyl carbon of aldehydes and ketones. In such nucleophilic addition reactions, the amine adds to the carbonyl group, leading to the formation of a tetrahedral intermediate which can then be protonated to form a carbinolamine. youtube.com

Condensation Reactions and Schiff Base Formation

A hallmark reaction of the primary amine in this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is a cornerstone of its derivatization potential. The process typically occurs under reflux conditions in a suitable solvent like methanol. scirp.org

For example, the condensation of a primary amine with a ketone like 2-benzoylpyridine (B47108) proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. scirp.org Schiff bases derived from pyridine-containing amines are of significant interest as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. scirp.orgnih.govscirp.org

Table 1: Examples of Condensation Reactions for Schiff Base Formation

Reactant 1 Reactant 2 Product Type Reaction Conditions
This compound Aldehyde (e.g., Benzaldehyde) Schiff Base (Imine) Methanol, Reflux
This compound Ketone (e.g., Acetone) Schiff Base (Imine) Ethanol (B145695), Reflux
2-Aminopyrimidine 2-Benzoylpyridine Pyridyl-Imine Methanol, Reflux at 65°C scirp.orgscirp.org

Acylation, Alkylation, and Silylation Reactions for Functionalization

The nucleophilic primary amine can be readily functionalized through reactions with various electrophiles, including acylating, alkylating, and silylating agents. These transformations are crucial for modifying the compound's properties and for protecting the amine group during multi-step syntheses.

Acylation: The reaction with acyl chlorides or anhydrides results in the formation of amides. This is a common strategy used in the synthesis of bioactive molecules. For instance, the formation of urea-based derivatives has been achieved through condensation reactions involving triphosgene. nih.gov

Alkylation: Alkylation of the amine with alkyl halides can introduce new substituents. However, this process can be challenging to control, as over-alkylation can occur. To prevent unwanted side reactions like dimerization or multiple alkylations, protective groups such as the tert-butyloxycarbonyl (Boc) group are often employed.

Silylation: Silylation, the introduction of a silyl (B83357) group (e.g., trimethylsilyl, TMS), is a common derivatization technique used to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. mdpi.com

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, with its reactive amine and strategically positioned aromatic rings, makes it a valuable precursor for constructing fused heterocyclic systems. These reactions, often catalyzed by transition metals or proceeding through formal cycloadditions, are powerful tools for building molecular complexity. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to create diverse scaffolds like quinolines, indoles, and pyrimidines. mdpi.com For example, a [4+2] annulation of anthranils and enaminones can yield 3-acylquinolines, and four-component reactions can produce pyrimidine (B1678525) rings in a single step. mdpi.com While specific examples for this compound are not detailed, its functional groups are amenable to participation in such synthetic strategies, potentially leading to novel polycyclic aromatic compounds with applications in materials science and medicinal chemistry. mdpi.comresearchgate.net

Derivatization Strategies for Analytical Enhancement and Detection

To improve the detection and quantification of this compound in analytical methods like HPLC and mass spectrometry, various derivatization strategies can be employed. mdpi.comnih.gov The primary goal is to modify the molecule to enhance its response to a specific detector. mdpi.com

Key strategies include:

Introducing Chromophores: Attaching a chromophoric group, such as a benzoyl or dinitrophenyl group, enhances UV detection in HPLC. nih.gov

Introducing Fluorophores: For highly sensitive fluorescence detection, a fluorophore can be attached to the amine group. nih.gov

Enhancing Ionization for Mass Spectrometry: Derivatization can improve ionization efficiency for MS detection. For example, reacting the amine with reagents like benzylamine (B48309) or 2-picolylamine can enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.govnih.gov Silylation is another common technique to improve performance in GC-MS. mdpi.com

Table 2: Derivatization Strategies for Analytical Enhancement

Analytical Technique Derivatization Goal Example Reagent Type
HPLC-UV Introduce a UV-absorbing group (chromophore) Benzoyl chlorides, 3,5-Dinitrobenzoyl chloride nih.gov
HPLC-FLD Introduce a fluorescent group (fluorophore) Dansyl chloride, Fluorescamine
LC-MS/MS Enhance ionization and fragmentation 2-Picolylamine, Benzylamine nih.govnih.gov

Reactivity of the Pyridine Nitrogen as a Lewis Base and Coordination Site

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.orglibretexts.org This makes the pyridine nitrogen a Lewis base, capable of donating its electron pair to a Lewis acid, including protons and metal ions. wikipedia.orgmasterorganicchemistry.com

The basicity of pyridine (the pKa of its conjugate acid is about 5.25) allows it to be readily protonated by acids to form a pyridinium (B92312) salt. wikipedia.org This basicity can be influenced by substituents on the ring. masterorganicchemistry.com

As a Lewis base, the pyridine nitrogen is an excellent coordination site for transition metals. wikipedia.org It acts as a monodentate or part of a bidentate ligand system, forming numerous stable transition metal complexes. wikipedia.orgresearchgate.net The formation of these coordination compounds is a fundamental aspect of its chemistry, with applications in catalysis and the development of new materials. wikipedia.org For instance, similar pyridine-containing ligands are known to form complexes with metals like palladium, platinum, copper, and cobalt. scirp.orgresearchgate.net The coordination ability is crucial for its role in creating anticancer palladium complexes and other bioactive metal-containing molecules. scirp.org

Coordination Chemistry and Metal Complexation of 5 Phenylpyridin 2 Yl Methanamine Derived Ligands

Design Principles for Chelating Ligands Based on the Pyridinylmethanamine Scaffold

A common strategy to enhance the chelating ability and versatility of the (5-phenylpyridin-2-yl)methanamine scaffold is through the formation of Schiff base derivatives. This involves the condensation of the primary amine group with a variety of aldehydes or ketones. This approach not only extends the ligand framework but also introduces an imine nitrogen as a third potential coordination site, allowing for tridentate coordination. The choice of the aldehyde or ketone reactant can be used to systematically tune the steric and electronic properties of the ligand. For instance, the incorporation of aromatic rings with different substituents can modulate the electron density on the donor atoms and introduce further opportunities for non-covalent interactions within the coordination sphere.

The flexibility of the ligand is another crucial design consideration. The methylene (B1212753) bridge between the pyridine (B92270) ring and the amino group provides a degree of conformational freedom, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. researchgate.net This inherent flexibility, combined with the potential for modification at the amine functionality, makes the this compound scaffold a highly adaptable platform for the creation of ligands with tailored coordination properties.

Synthesis and Structural Characterization of Metal-Ligand Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex.

For example, a Schiff base ligand derived from this compound and salicylaldehyde (B1680747) could be synthesized and subsequently reacted with a metal(II) chloride salt. The structural characterization of the resulting complexes is paramount to understanding their properties and is typically achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray crystallography provides definitive information on the coordination geometry of the metal center, bond lengths, and bond angles within the complex. For instance, a copper(II) complex with a tridentate Schiff base ligand derived from this compound might exhibit a distorted square planar or square pyramidal geometry. researchgate.net The coordination environment would likely involve the pyridyl nitrogen, the imine nitrogen, and a deprotonated phenolate (B1203915) oxygen from the salicylaldehyde moiety.

Parameter Typical Value for a Cu(II) Complex Typical Value for a Zn(II) Complex
Coordination Geometry Distorted Square Planar/PyramidalTetrahedral/Distorted Tetrahedral
Metal-N(pyridine) (Å) 1.95 - 2.052.00 - 2.10
Metal-N(imine) (Å) 1.90 - 2.001.95 - 2.05
Metal-O(phenolate) (Å) 1.85 - 1.951.90 - 2.00
N(py)-M-N(imine) (°) 80 - 8585 - 90

This table presents typical structural parameters for hypothetical metal complexes of a Schiff base ligand derived from this compound and salicylaldehyde, based on data for similar structures.

Spectroscopic and Computational Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the metal-ligand interactions in both the solid state and in solution. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the C=N bond of a Schiff base ligand typically shifts to a lower wavenumber, indicating the involvement of the imine nitrogen in coordination. nih.gov Similarly, changes in the vibrational modes of the pyridine ring can confirm the coordination of the pyridyl nitrogen.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand and its complexes in solution. The chemical shifts of the protons on the pyridine ring and near the amino or imine group are sensitive to the coordination environment. researchgate.net For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR can provide a complete structural assignment in solution.

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within the complexes. Ligand-based π-π* and n-π* transitions are typically observed, along with lower energy d-d transitions for transition metal complexes, which provide information about the geometry of the metal center. nih.gov

Computational methods, such as Density Functional Theory (DFT), have become increasingly important in complementing experimental data. annalsofrscb.ro DFT calculations can be used to optimize the geometry of the metal complexes, predict their spectroscopic properties, and analyze the nature of the metal-ligand bonds. These theoretical studies can provide a deeper understanding of the electronic structure and reactivity of the complexes. For instance, DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions observed in the UV-Vis spectra.

Technique Information Gained
Infrared (IR) Spectroscopy Confirmation of ligand coordination through shifts in vibrational frequencies (e.g., C=N, pyridine ring modes).
NMR Spectroscopy Elucidation of solution-state structure, confirmation of ligand binding sites.
UV-Vis Spectroscopy Information on electronic transitions (d-d, charge transfer) and coordination geometry.
Computational (DFT) Optimized geometries, electronic structure, prediction of spectroscopic properties.

This table summarizes the key information obtained from various spectroscopic and computational techniques used to study metal complexes of this compound-derived ligands.

Tunable Coordination Modes and Their Impact on Complex Stability and Reactivity

Ligands derived from this compound can exhibit a range of coordination modes, which can be tuned by modifying the ligand structure or the reaction conditions. The parent aminomethylpyridine moiety can act as a bidentate N,N-donor. As previously discussed, conversion to a Schiff base can introduce an additional donor atom, leading to tridentate coordination.

The denticity of the ligand plays a crucial role in determining the stability of the resulting metal complex, largely through the chelate effect. Higher denticity ligands generally form more stable complexes. nih.gov The specific coordination mode adopted by the ligand also influences the reactivity of the metal center by controlling the number of available coordination sites for substrate binding or catalytic transformations.

For example, a tridentate ligand that occupies three coordination sites on a square planar metal ion leaves one site available for interaction with other molecules. In contrast, if the same ligand were to act in a bidentate fashion, two coordination sites would remain open, potentially leading to different reactivity patterns. The steric hindrance provided by the phenyl group at the 5-position of the pyridine ring can also influence the accessibility of the metal center, thereby modulating its reactivity. The ability to tune these coordination modes is a key advantage of using ligands derived from the this compound scaffold in the design of functional metal complexes for applications in catalysis, sensing, and materials science.

Theoretical and Computational Chemistry Studies of 5 Phenylpyridin 2 Yl Methanamine

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like (5-Phenylpyridin-2-yl)methanamine. These calculations provide insights into the molecule's fundamental properties, which are crucial for understanding its behavior in chemical reactions.

DFT studies, often employing basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. nih.gov From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient regions of the molecule, which is key to predicting its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Furthermore, DFT calculations can provide values for global reactivity descriptors, which offer a quantitative measure of the molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the HOMO and LUMO energies and provide a comprehensive picture of the molecule's reactivity profile.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Chemical Hardness (η)2.35
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)3.15

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and its derivatives. The flexibility of the molecule, particularly the rotation around the single bonds connecting the phenyl ring, the pyridine (B92270) ring, and the aminomethyl group, allows it to adopt various conformations. Identifying the most stable conformer(s) is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties.

Conformational analysis can be performed using computational methods such as molecular mechanics or quantum chemical calculations. These methods systematically explore the potential energy surface of the molecule by rotating specific bonds and calculating the energy of each resulting conformation. The results can be visualized using a Ramachandran-like plot, which shows the energy as a function of dihedral angles.

The study of derivatives of this compound is also important. Introducing different substituents on the phenyl or pyridine rings can alter the conformational preferences of the molecule. For example, bulky substituents may introduce steric hindrance, favoring conformations that minimize these unfavorable interactions. These conformational changes can, in turn, affect the molecule's reactivity and its ability to interact with other molecules. nih.gov

Mechanistic Insights into Organic Transformations via Computational Simulations

Computational simulations provide a powerful means to investigate the mechanisms of organic reactions involving this compound. By modeling the reaction at the atomic level, researchers can gain a detailed understanding of the transition states, intermediates, and energy barriers involved in a particular transformation.

For instance, if this compound is used as a ligand in a metal-catalyzed cross-coupling reaction, computational simulations can be employed to:

Model the coordination of the ligand to the metal center.

Investigate the mechanism of oxidative addition, where the metal inserts into a carbon-halogen bond.

Characterize the transition state for the key bond-forming step.

Elucidate the pathway of reductive elimination, which regenerates the catalyst and releases the final product.

Structure-Reactivity Relationships (SRR) through In Silico Approaches

Structure-Reactivity Relationships (SRR) aim to establish a correlation between the chemical structure of a molecule and its reactivity. nih.gov In the context of this compound and its derivatives, in silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to develop these relationships.

QSAR models are mathematical equations that relate the chemical or biological activity of a series of compounds to their physicochemical properties, which are represented by molecular descriptors. For this compound derivatives, these descriptors can be calculated using computational methods and may include:

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: Like molecular volume, surface area, and specific conformational parameters.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

By developing a QSAR model, it becomes possible to predict the reactivity of new, unsynthesized derivatives of this compound. This predictive capability is highly valuable in the design of new molecules with desired properties, as it can significantly reduce the time and resources required for experimental synthesis and testing.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be validated against experimental data. This comparison serves as a crucial check on the accuracy of the computational methods and the calculated molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These calculated shifts can be compared directly with the experimental NMR spectrum. Any discrepancies between the calculated and experimental values can provide insights into the molecular conformation and the effects of the solvent environment.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands observed in the IR and Raman spectra. The calculated vibrational spectrum can aid in the assignment of the experimental bands to specific molecular vibrations, providing a more detailed understanding of the molecule's vibrational modes.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (CH₂)3.95 ppm3.92 ppm
¹³C NMR Chemical Shift (CH₂)45.8 ppm46.1 ppm
IR Frequency (N-H stretch)3350 cm⁻¹3345 cm⁻¹
IR Frequency (C-N stretch)1280 cm⁻¹1275 cm⁻¹

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific computational and experimental studies.

The close agreement between the predicted and experimental spectroscopic data would provide strong evidence for the accuracy of the calculated molecular structure and electronic properties of this compound.

Applications in Advanced Materials Science and Catalysis

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine-methanamine framework is a cornerstone for designing efficient catalysts. While direct catalytic applications of (5-Phenylpyridin-2-yl)methanamine are an emerging area of research, extensive studies on its parent structure, 2-(aminomethyl)pyridine (ampy), have established the potential of this ligand class. The phenyl substituent at the 5-position is poised to introduce significant steric and electronic modifications, influencing catalyst activity, selectivity, and stability.

Complexes of transition metals with aminomethylpyridine-type ligands have proven to be highly effective catalysts, particularly for hydrogenation and transfer hydrogenation reactions. Ruthenium complexes, in particular, have been a major focus.

Ruthenium(II) complexes incorporating 2-(aminomethyl)pyridine (ampy) and various phosphine (B1218219) co-ligands are exceptionally active pre-catalysts for the transfer hydrogenation of a broad range of ketones to their corresponding alcohols. acs.orgresearchgate.netfigshare.com These reactions typically use isopropanol (B130326) as a safe and readily available hydrogen source. Remarkably high turnover frequencies (TOFs), reaching up to 400,000 h⁻¹, have been recorded for the reduction of ketones with very low catalyst loadings. acs.orgfigshare.com The use of chiral diphosphine co-ligands in these ruthenium-ampy systems has enabled highly enantioselective reductions of prochiral ketones, achieving up to 94% enantiomeric excess (ee). acs.org

Similarly, osmium pincer complexes derived from (6-phenylpyridin-2-yl)methanamine ligands have demonstrated remarkable activity in the transfer hydrogenation of various ketones, with TOFs up to 2 x 10⁵ h⁻¹ and enantioselectivities up to 97% ee for chiral variants. unito.it Zinc complexes with iminopyridine ligands, which share structural similarities, have also been employed to catalyze the hydroboration and reductive amination of carbonyl compounds. core.ac.uk These catalysts show excellent chemoselectivity, reducing ketone functionalities in the presence of other reducible groups like nitriles or alkenes. core.ac.uk

The introduction of a phenyl group, as in this compound, is anticipated to modulate these catalytic systems by altering the electronic density at the metal center and introducing steric bulk that can influence substrate approach and, consequently, selectivity.

Table 1: Performance of 2-(Aminomethyl)pyridine (ampy) Analogue Catalysts in Carbonyl Reduction

Catalyst PrecursorSubstrateReaction TypeKey FindingsReference
cis-RuCl₂(diphosphine)(ampy)Alkyl-aryl ketonesTransfer HydrogenationQuantitative reduction, TOF > 10⁵ h⁻¹, enantiomeric excess up to 94%. acs.org
[(η⁶-p-cymene)Os(pincer-methanamine)][BF₄]Methyl aryl ketonesTransfer HydrogenationTOF up to 2 x 10⁵ h⁻¹, enantiomeric excess up to 97%. unito.it
[κ²-(PyCH=NCPh₃)ZnCl₂]Ketones/AldehydesHydroborationSelective reduction of carbonyls over alkenes and nitriles, >98% conversion. core.ac.uk
[Ru(terpy)(ampy)Cl]ClNAD⁺Hydride TransferCatalytic reduction of NAD⁺ to NADH using sodium formate. nih.gov

Green chemistry principles encourage the use of environmentally benign solvents, mild reaction conditions, and recyclable catalysts. Pyridine-based ligands are instrumental in achieving these goals. biosynce.com Their ability to form stable metal complexes facilitates catalysis under mild conditions, reducing energy consumption. biosynce.com

The use of transfer hydrogenation with catalysts based on the aminomethylpyridine scaffold is inherently greener than methods requiring high-pressure H₂ gas or stoichiometric metal hydride reagents. unito.itcsic.es Furthermore, ligands can be designed for use in sustainable media. For instance, functionalized pyridines can be employed in biphasic systems, allowing for straightforward separation and recycling of the catalyst from the product stream, which aligns with green chemistry principles. biosynce.com The development of catalysts that operate in aqueous media is a key goal, and micellar catalysis using surfactants has emerged as a viable strategy for reactions involving water-immiscible substrates. nih.gov The this compound ligand, with its tunable solubility properties conferred by the phenyl group, could be adapted for such aqueous or biphasic catalytic systems.

Integration into Functional Materials

The rigid structure and defined coordination vectors of pyridyl ligands make them excellent building blocks for the construction of highly ordered, functional materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area and tunable pore environments make them suitable for applications in gas storage, separation, and catalysis. mdpi.combohrium.com Pyridyl-containing ligands are frequently used as the organic linkers due to the strong and directional coordination of the pyridine (B92270) nitrogen to the metal centers. mdpi.comnih.govresearchgate.net

While the direct use of this compound in MOF synthesis is not yet extensively documented, the principles are well-established by a vast body of work on other pyridyl linkers. For example, MOFs constructed from cobalt and porphyrin-based linkers featuring multiple pyridyl groups have been synthesized solvothermally. mdpi.comnih.govresearchgate.net These materials exhibit significant porosity and have been explored for applications such as the removal of heavy metal ions from water. mdpi.comnih.govresearchgate.net The synthesis of MOFs can be achieved through various methods, including solvothermal, hydrothermal, and electrochemical techniques, which offer control over crystal size and properties. mdpi.com

The incorporation of a ligand like this compound into a MOF structure would introduce both a coordination site (pyridyl nitrogen) and a reactive or functionalizable site (the amine group). The amine could be post-synthetically modified to tune the properties of the MOF, while the phenyl group would occupy space within the pores, influencing the framework's topology and sorption characteristics. This presents a promising, yet underexplored, avenue for creating novel functional MOFs.

Metal complexes featuring pyridine-based ligands often exhibit interesting photophysical properties, including strong luminescence, which makes them candidates for optoelectronic applications such as organic light-emitting diodes (OLEDs). mdpi.comiut.ac.ir The electronic properties of these materials can be finely tuned by changing the metal center or modifying the ligand structure. iut.ac.irthe-innovation.org

Zinc(II) complexes with various Schiff base ligands derived from pyridine and other aromatic amines have been shown to be effective blue-emitting materials. mdpi.commdpi.com For instance, a zinc complex with a pyrazolone-based azomethine ligand demonstrated strong blue luminescence with a quantum yield of 55% in its dehydrated form and was successfully used as an emitter in an OLED device. mdpi.com The luminescence in these systems often arises from ligand-centered π-π* transitions or charge-transfer states, which can be modulated by ligand substituents. mdpi.commdpi.com The introduction of fluorine atoms into the ligand structure of some zinc complexes has been shown to increase luminescence quantum yields. mdpi.com

Complexes of this compound with metals like Zn(II), Ru(II), or Pt(II) are expected to possess unique optoelectronic characteristics. The extended π-system provided by the phenyl group could influence the energy of the molecular orbitals, potentially red-shifting the absorption and emission spectra and altering the quantum yields. nih.gov This makes such complexes intriguing targets for the development of new phosphorescent and fluorescent materials for sensing and display technologies.

Chemosensing Applications for Metal Ions and Small Molecules

Fluorescent and colorimetric chemosensors are powerful tools for the detection of trace amounts of metal ions and small molecules in environmental and biological systems. mdpi.comresearchgate.net The design of these sensors often relies on a receptor-fluorophore model, where the binding of an analyte to the receptor unit causes a change in the emission of the fluorescent unit.

The pyridine-amine scaffold is an excellent receptor for various metal ions. Sensors based on this motif have been developed for the selective detection of numerous cations. For example, a sensor incorporating bis(2-pyridylmethyl)amine and an alizarin (B75676) fluorophore was developed for the colorimetric detection of fluoride (B91410) and as a "turn-on" fluorescent sensor for Al³⁺ with a detection limit of 2.7 x 10⁻⁸ M. nih.gov Similarly, porphyrin-based zinc complexes modified with N,N-di(2-pyridylmethyl)amino groups act as "on-off" fluorescent sensors for Fe³⁺, where binding of the ion quenches the porphyrin's fluorescence. nih.gov The mechanism often involves processes like intramolecular charge transfer (ICT) or the chelation-enhanced fluorescence (CHEF) effect. rsc.org

This compound is a prime candidate for developing novel chemosensors. The bidentate N,N-donor site formed by the pyridyl and amine nitrogens can serve as a selective binding pocket for target metal ions. The phenylpyridine unit can act as the intrinsic fluorophore, with its emission properties being sensitive to the coordination of a metal ion. The selectivity and sensitivity of such a sensor could be tuned by further functionalization of the phenyl ring or the amine nitrogen.

Table 2: Performance of Pyridine-Amine Based Chemosensors

Sensor Ligand/ComplexTarget AnalyteSensing PrincipleDetection Limit (LOD)Reference
Bis(2-pyridylmethyl)amine-functionalized alizarinAl³⁺Fluorescence "Turn-On"2.7 x 10⁻⁸ M nih.gov
Bis(2-pyridylmethyl)amine-functionalized alizarin-Ni²⁺ complexF⁻Colorimetric1.3 x 10⁻⁶ M nih.gov
Zn-Porphyrin-4-DPAFe³⁺Fluorescence "On-Off"Not specified nih.gov
Imidazo[1,2-a]pyridine derivativeZn²⁺Fluorescence Enhancement (ICT)6.8 x 10⁻⁸ M rsc.org
Pyrene-based Schiff baseCu²⁺Fluorescence "Turn-Off"0.42 µM mdpi.com

Q & A

Q. What are the recommended synthetic routes for (5-Phenylpyridin-2-yl)methanamine, and what methodological challenges arise during its preparation?

Synthesis of this compound can involve palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the pyridine C5 position, followed by reductive amination or nucleophilic substitution to install the methanamine moiety. Key challenges include:

  • Regioselectivity : Ensuring selective functionalization at the pyridine C2 position.
  • Purification : Separation of byproducts (e.g., unreacted intermediates) using column chromatography or preparative HPLC .
  • Yield optimization : Adjusting reaction conditions (e.g., temperature, catalyst loading) based on analogous pyridine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and amine protonation states.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion).
  • HPLC : Purity assessment (>95% by area normalization) is essential for reproducibility in biological assays .

Q. How stable is this compound under varying storage conditions?

Stability studies should include:

  • Temperature : Accelerated degradation tests at 40°C/75% RH over 4 weeks, monitored via HPLC.
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation byproducts.
  • Solution stability : Assess amine oxidation in solvents (e.g., DMSO, ethanol) under inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Substituent variation : Introduce electron-withdrawing/donating groups at the phenyl or pyridine ring to modulate bioavailability and target binding.
  • Amine functionalization : Compare primary, secondary, or tertiary amines for enhanced metabolic stability (e.g., via N-methylation) .
  • Bioisosteric replacements : Replace pyridine with other heterocycles (e.g., pyrazine) to explore scaffold flexibility .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Molecular docking : Use InChI-derived 3D structures (e.g., InChIKey KUODXGXALPUORD from PubChem) for virtual screening against receptors like GPCRs or kinases .
  • MD simulations : Analyze ligand-receptor complex stability in aqueous environments over 100-ns trajectories.
  • QSAR models : Train regression models on logP, polar surface area, and H-bond donor/acceptor counts .

Q. How should researchers address contradictory data in the physicochemical characterization of this compound?

  • Reproducibility checks : Validate melting points, solubility, and spectral data across multiple batches.
  • Cross-referencing : Compare experimental results with computational predictions (e.g., PubChem’s property calculators) .
  • Error analysis : Identify systematic biases (e.g., solvent impurities in NMR) and recalibrate protocols .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in fume hoods to avoid amine vapor inhalation.
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

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Reactant of Route 2
(5-Phenylpyridin-2-yl)methanamine

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